molecular formula C15H18ClN5O2 B12161288 4-chloro-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)benzamide

4-chloro-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12161288
M. Wt: 335.79 g/mol
InChI Key: IJNKRVOYRPDQDY-UHFFFAOYSA-N
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Description

4-chloro-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved by reacting 4-chlorobenzoic acid with an amine derivative under dehydrating conditions.

    Introduction of the Tetrazole Group: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.

    Attachment of the Pyran Ring: The pyran ring can be synthesized separately and then attached to the benzamide core through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring or the pyran moiety.

    Reduction: Reduction reactions can target the benzamide or the tetrazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or tetrazole positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the tetrazole or pyran rings.

    Reduction Products: Reduced forms of the benzamide or tetrazole.

    Substitution Products: Compounds with substituted groups at the chloro or tetrazole positions.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes.

    Receptor Binding: Binds to certain biological receptors, influencing cellular processes.

Medicine

    Pharmaceuticals: Potential use in drug development for its biological activity.

    Diagnostics: Used in diagnostic assays for detecting specific biomolecules.

Industry

    Agriculture: Utilized in the formulation of agrochemicals.

    Cosmetics: Incorporated into cosmetic products for its stabilizing properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: Binds to specific proteins or enzymes, altering their activity.

    Pathways Involved: Influences biochemical pathways related to inflammation, cell signaling, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,2-dimethylpropyl)-2-(1H-tetrazol-1-yl)benzamide
  • 4-chloro-N-(2,2-dimethylcyclohexyl)-2-(1H-tetrazol-1-yl)benzamide

Uniqueness

  • Structural Differences : The presence of the tetrahydropyran ring distinguishes it from other benzamides.
  • Biological Activity : Exhibits unique biological activities due to its specific structure.

Properties

Molecular Formula

C15H18ClN5O2

Molecular Weight

335.79 g/mol

IUPAC Name

4-chloro-N-(2,2-dimethyloxan-4-yl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H18ClN5O2/c1-15(2)8-11(5-6-23-15)18-14(22)12-4-3-10(16)7-13(12)21-9-17-19-20-21/h3-4,7,9,11H,5-6,8H2,1-2H3,(H,18,22)

InChI Key

IJNKRVOYRPDQDY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)C

Origin of Product

United States

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